3-(Bromomethyl)-5-ethynylbenzaldehyde
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Overview
Description
3-(Bromomethyl)-5-ethynylbenzaldehyde is an organic compound with the molecular formula C10H7BrO It is a derivative of benzaldehyde, featuring a bromomethyl group at the third position and an ethynyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-ethynylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethynylbenzaldehyde to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-ethynylbenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Strong oxidizing agents like KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: 3-(Bromomethyl)-5-ethynylbenzoic acid.
Reduction: 3-(Bromomethyl)-5-ethynylbenzyl alcohol.
Scientific Research Applications
3-(Bromomethyl)-5-ethynylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for the synthesis of potential pharmaceutical agents due to its functional groups that can be modified to enhance biological activity.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-ethynylbenzaldehyde in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Ethynyl Group: Can participate in addition reactions, forming new carbon-carbon bonds.
Aldehyde Group: Undergoes oxidation and reduction reactions, altering the oxidation state of the carbon atom.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
5-Ethynylbenzaldehyde: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-5-ethynylbenzaldehyde is unique due to the presence of both bromomethyl and ethynyl groups, which provide a combination of reactivity that can be exploited in various synthetic and research applications. This dual functionality makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-(bromomethyl)-5-ethynylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOMMRQGOBINHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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